![molecular formula C20H26ClN3OS B3018718 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1049778-71-3](/img/structure/B3018718.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Studies on the synthesis of heterocyclic compounds often explore innovative routes to create new molecules with potential biological or material applications. For instance, research on the synthesis of enaminones and their reactions with aminoheterocycles has led to the creation of azolopyrimidines, azolopyridines, and quinolines, which are important for developing new pharmaceuticals and materials (Almazroa et al., 2004).
Biological Activity
Compounds with heterocyclic structures have been evaluated for their biological activities, including antimicrobial and antipsychotic properties. For example, certain heterocyclic carboxamides have shown potential as antipsychotic agents due to their ability to bind to dopamine and serotonin receptors, indicating their relevance in treating psychiatric disorders (Norman et al., 1996).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of synthesized heterocyclic compounds are a significant area of interest. For instance, compounds incorporating the enaminone structure have been studied for their cytotoxic effects against cancer cell lines and their antimicrobial properties (Riyadh, 2011). This research indicates the potential of these compounds in developing new treatments for cancer and infectious diseases.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antithrombotics , suggesting potential targets within the coagulation cascade.
Mode of Action
It’s known that thiazole derivatives have a wide range of medicinal and biological properties , which could provide a hint about its possible interactions with its targets.
Biochemical Pathways
Thiazole derivatives are known to have a broad spectrum of pharmacological activity , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have shown potent inhibitory activities when administered orally to rats , suggesting good bioavailability.
Result of Action
Thiazole derivatives have been shown to have a wide range of medicinal and biological properties , suggesting that they may have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS.ClH/c24-19(16-9-5-2-6-10-16)22-20-21-17-11-12-23(14-18(17)25-20)13-15-7-3-1-4-8-15;/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,21,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVOIYSPFHSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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